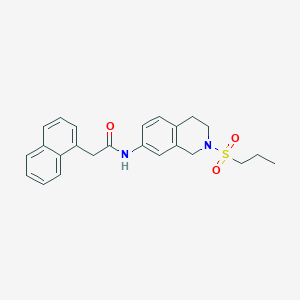

2-(naphthalen-1-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

2-(Naphthalen-1-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a structurally complex molecule featuring three key components:

- Naphthalen-1-yl group: A fused bicyclic aromatic system known for enhancing hydrophobic interactions in biological systems.

- Acetamide linker: Connects the naphthalene and tetrahydroisoquinoline moieties, providing conformational flexibility.

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-2-14-30(28,29)26-13-12-18-10-11-22(15-21(18)17-26)25-24(27)16-20-8-5-7-19-6-3-4-9-23(19)20/h3-11,15H,2,12-14,16-17H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVNEKFWBWXDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(naphthalen-1-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which combines a naphthalene moiety with a tetrahydroisoquinoline framework, suggests interesting biological properties that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 422.5 g/mol. The presence of the acetamide functional group classifies it under acetamides, while the tetrahydroisoquinoline structure indicates potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O3S |

| Molecular Weight | 422.5 g/mol |

| CAS Number | 954709-15-0 |

Biological Activity

Research indicates that compounds containing naphthalene and tetrahydroisoquinoline structures may influence various biological pathways, including enzyme inhibition and receptor modulation.

Case Studies

- Inhibition Studies : A study aimed at identifying novel Mpro inhibitors utilized deep reinforcement learning to design compounds with improved binding affinities. The findings indicated that structural features similar to those in this compound could lead to significant improvements in inhibitory activity through targeted modifications .

- Binding Affinity Analysis : Another investigation into related compounds showed varying degrees of binding affinity to Mpro, with some achieving low micromolar IC50 values. This suggests that further optimization of the compound could yield potent inhibitors for therapeutic applications .

The mechanism of action for compounds like this compound likely involves:

- Hydrogen Bonding : Interactions with specific residues in the active site of target enzymes.

- Hydrophobic Interactions : Contributions from the naphthalene ring enhancing binding affinity through hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives from the evidence, focusing on substituents, synthesis, and spectral properties:

Key Observations :

Structural Variations: The target compound’s propylsulfonyl-tetrahydroisoquinoline group distinguishes it from triazole-containing analogs (6b, 6m) and chloroacetamide derivatives (–4). Naphthalene positioning: The target compound uses naphthalen-1-yl, whereas analogs in –2 feature naphthalen-1-yloxy-methyl groups, altering electronic and steric properties.

Synthesis: Triazole-containing analogs (6b, 6m) are synthesized via copper-catalyzed 1,3-dipolar cycloaddition, a click chemistry approach . The target compound’s synthesis likely involves sulfonylation of tetrahydroisoquinoline, followed by acetamide coupling, though details are absent in the evidence.

Spectral Properties: IR Spectroscopy: The target compound’s sulfonyl group would exhibit strong S=O stretching (~1350–1150 cm⁻¹), absent in chloro- or nitro-substituted analogs. NMR: The tetrahydroisoquinoline’s protons would resonate upfield (δ 1.5–4.0 ppm) compared to triazole-linked compounds (δ 5.3–5.5 ppm for –CH₂– groups) .

Preparation Methods

Construction of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is synthesized via the Bischler-Napieralski reaction , a widely used method for generating 1,2,3,4-tetrahydroisoquinolines.

Procedure :

- Starting Material : 4-Hydroxy-3-methoxyphenethylamine is coupled with 3,4-dimethoxyphenylacetic acid using a carbodiimide coupling agent (e.g., EDCl/HOBt) to form the amide intermediate.

- Cyclization : The amide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) in toluene at reflux, forming the dihydroisoquinoline.

- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the dihydroisoquinoline to the tetrahydroisoquinoline.

Key Modification :

Introduction of the Propylsulfonyl Group

Sulfonylation at the 2-position is achieved through a two-step process:

- Thiol Introduction : The tetrahydroisoquinoline intermediate is treated with propylthiol in the presence of cesium carbonate (Cs₂CO₃) and a palladium catalyst to install the thioether.

- Oxidation to Sulfonyl : Oxidation with hydrogen peroxide (H₂O₂) or oxone converts the thioether to the sulfonyl group, yielding 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline.

Optimization Notes :

- Reaction temperature and stoichiometry are critical to prevent over-oxidation. A 1:2 molar ratio of substrate to H₂O₂ at 0°C ensures complete conversion.

Synthesis of the Naphthalene Acetamide Component

Preparation of 2-(Naphthalen-1-yl)Acetic Acid

2-(Naphthalen-1-yl)acetic acid is synthesized via Friedel-Crafts acylation or hydrolysis of its ester precursor:

- Friedel-Crafts Acylation : Naphthalene reacts with chloroacetyl chloride in the presence of AlCl₃ to form 2-(naphthalen-1-yl)acetyl chloride, which is hydrolyzed to the acid.

- Ester Hydrolysis : Methyl 2-(naphthalen-1-yl)acetate is saponified using aqueous NaOH in methanol, yielding the carboxylic acid.

Activation of the Carboxylic Acid

The acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM). Alternatively, coupling reagents like HATU or EDCl facilitate direct amide formation without isolation of the acid chloride.

Coupling Strategy

Amide Bond Formation

The final step involves coupling 2-(naphthalen-1-yl)acetyl chloride with 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine:

- Reaction Conditions : The amine is dissolved in anhydrous DCM with triethylamine (TEA) as a base. The acid chloride is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.

- Workup : The reaction is quenched with water, and the product is extracted with DCM, dried over MgSO₄, and purified via flash chromatography (ethyl acetate/hexanes).

Yield Optimization :

- Using a 1.2:1 molar ratio of acid chloride to amine minimizes side reactions.

- Chromatographic purification with a gradient elution (20–50% ethyl acetate in hexanes) resolves unreacted starting materials.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.85–7.45 (m, 6H, naphthalene-H), 6.92 (s, 1H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.75–3.60 (m, 2H, SO₂CH₂), 3.02 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 2.85–2.70 (m, 4H, tetrahydroisoquinoline-CH₂).

- HR-MS : m/z calculated for C₂₄H₂₆N₂O₃S [M+H]⁺: 423.1745; found: 423.1748.

Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Q & A

Basic: What are the recommended synthetic pathways for preparing 2-(naphthalen-1-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?

The compound’s synthesis likely involves multi-step organic reactions, including:

- Step 1 : Formation of the tetrahydroisoquinoline core via cyclization reactions, optimized with sulfonyl group introduction at position 2 (e.g., using propylsulfonyl chloride under basic conditions) .

- Step 2 : Coupling the naphthalene-acetamide moiety via nucleophilic acyl substitution or copper-catalyzed 1,3-dipolar cycloaddition (e.g., using Cu(OAc)₂ in tert-butanol/water solvent systems) .

- Step 3 : Purification via recrystallization (ethanol) or column chromatography.

Key Considerations : Monitor reaction progress with TLC (hexane:ethyl acetate = 8:2) and confirm purity via HPLC .

Basic: How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for C=O in acetamide) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the naphthalene and tetrahydroisoquinoline regions .

Advanced: How can contradictory spectroscopic data be resolved during structural elucidation?

Contradictions (e.g., unexpected coupling constants or missing peaks) may arise due to:

- Dynamic effects : Conformational flexibility in the tetrahydroisoquinoline ring. Use variable-temperature NMR to assess rotational barriers .

- Impurity interference : Employ preparative HPLC to isolate pure fractions and re-analyze .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Advanced: What experimental design strategies optimize reaction yields for this sulfonamide-containing compound?

Apply statistical design of experiments (DoE) to minimize trial-and-error approaches:

- Factor screening : Test variables (temperature, solvent ratio, catalyst loading) via fractional factorial design .

- Response surface methodology (RSM) : Optimize conditions for maximum yield (e.g., using a central composite design with yield as the response variable) .

- Example : A study on similar sulfonamides achieved >80% yield by optimizing Cu(OAc)₂ catalyst loading (10 mol%) and reaction time (6–8 hours) .

Advanced: How can computational methods guide the synthesis and functional analysis of this compound?

- Reaction mechanism modeling : Use quantum chemical calculations (e.g., DFT) to explore transition states for sulfonyl group introduction or cycloaddition steps .

- Solvent effects : Predict optimal solvents (e.g., tert-butanol/water) using COSMO-RS simulations to stabilize intermediates .

- Docking studies : Investigate potential biological targets (e.g., neurological receptors) via molecular docking (AutoDock Vina) to prioritize in vitro testing .

Basic: What are the primary analytical challenges in characterizing this compound?

- Stereochemical complexity : The tetrahydroisoquinoline core may exhibit axial chirality. Use chiral HPLC or polarimetry to assess enantiopurity .

- Hydrogen bonding effects : The acetamide and sulfonyl groups can form intramolecular H-bonds, complicating NMR interpretation. Analyze in DMSO-d₆ to disrupt H-bonding .

Advanced: What strategies mitigate side reactions during sulfonylation of the tetrahydroisoquinoline moiety?

- Protecting groups : Temporarily protect the acetamide NH with Boc to prevent sulfonyl group migration .

- Low-temperature conditions : Perform sulfonylation at 0–5°C to reduce electrophilic byproducts .

- In situ monitoring : Use real-time FTIR to detect intermediate sulfonic acid formation and adjust reagent stoichiometry .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog synthesis : Prepare derivatives with variations in the naphthalene substituents or sulfonyl chain length .

- Biological assays : Test analogs for target affinity (e.g., serotonin receptors) using radioligand binding assays .

- Data analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Basic: What safety precautions are critical during synthesis?

- Hazardous intermediates : Handle propargyl bromide (Step 1) in a fume hood due to volatility and toxicity .

- Waste management : Neutralize reaction quench solutions (e.g., crushed ice) before disposal to avoid exothermic side reactions .

Advanced: How can researchers address low solubility in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.